5-bromo-3-chloro-2-fluoroBenzonitrile
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Overview
Description
5-bromo-3-chloro-2-fluoroBenzonitrile is an organic compound with the molecular formula C7H2BrClFN and a molecular weight of 234.45 g/mol . It is a crystalline solid that appears white in color . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Scientific Research Applications
5-bromo-3-chloro-2-fluoroBenzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-bromo-3-chloro-2-fluoroBenzonitrile can be synthesized through the reaction of 5-bromo-3-chloro-2-fluorobenzene with sodium cyanide . The reaction typically occurs in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-chloro-2-fluoroBenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the halogens.
Palladium-Catalyzed Coupling: Products include biaryl compounds and styrene derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-2-fluoroBenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluorobenzonitrile: Similar in structure but lacks the chlorine atom.
3-chloro-2-fluorobenzonitrile: Similar in structure but lacks the bromine atom.
2-bromo-5-fluorobenzonitrile: Similar in structure but has different positions of the halogen atoms.
Uniqueness
5-bromo-3-chloro-2-fluoroBenzonitrile is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of substituents can impart distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
5-bromo-3-chloro-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAJQDDAWJDDIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285361 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-76-3 |
Source
|
Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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